molecular formula C19H11F17O3 B12588582 2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate CAS No. 649721-92-6

2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate

Cat. No.: B12588582
CAS No.: 649721-92-6
M. Wt: 610.3 g/mol
InChI Key: FFEYJOWMXWNIKJ-UHFFFAOYSA-N
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Description

2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate is a chemical compound known for its unique properties and applications. This compound is characterized by the presence of a heptadecafluorooctyl group, which imparts significant hydrophobic and oleophobic properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate typically involves the esterification of 2-[4-(Heptadecafluorooctyl)phenoxy]ethanol with acrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of specialized polymers with hydrophobic and oleophobic properties.

    Biology: Employed in the development of bio-compatible coatings for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate involves its interaction with various molecular targets. The heptadecafluorooctyl group imparts hydrophobic properties, which can influence the compound’s interaction with biological membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate is unique due to its heptadecafluorooctyl group, which imparts superior hydrophobic and oleophobic properties compared to similar compounds. This makes it particularly valuable in applications requiring high-performance coatings and materials .

Properties

CAS No.

649721-92-6

Molecular Formula

C19H11F17O3

Molecular Weight

610.3 g/mol

IUPAC Name

2-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate

InChI

InChI=1S/C19H11F17O3/c1-2-11(37)39-8-7-38-10-5-3-9(4-6-10)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h2-6H,1,7-8H2

InChI Key

FFEYJOWMXWNIKJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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